molecular formula C11H11NO2 B13342856 2-(3-Cyanophenyl)butanoic acid

2-(3-Cyanophenyl)butanoic acid

Cat. No.: B13342856
M. Wt: 189.21 g/mol
InChI Key: PMWZJYCQJVUKOS-UHFFFAOYSA-N
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Description

2-(3-Cyanophenyl)butanoic acid is an organic compound with the molecular formula C11H11NO2 It features a butanoic acid moiety substituted with a 3-cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanophenyl)butanoic acid typically involves the reaction of 3-cyanobenzaldehyde with a suitable butanoic acid derivative under controlled conditions. One common method is the use of a Grignard reagent, where 3-cyanobenzaldehyde reacts with a butyl magnesium halide, followed by acid hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanophenyl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under specific conditions.

Major Products Formed

    Oxidation: Formation of 3-cyanobenzoic acid.

    Reduction: Formation of 2-(3-aminophenyl)butanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Cyanophenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Cyanophenyl)butanoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Cyanophenyl)acrylic acid
  • 2-Cyanophenylboronic acid
  • 3-Cyanobenzoic acid

Uniqueness

2-(3-Cyanophenyl)butanoic acid is unique due to its specific substitution pattern and the presence of both a nitrile and a carboxylic acid group

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(3-cyanophenyl)butanoic acid

InChI

InChI=1S/C11H11NO2/c1-2-10(11(13)14)9-5-3-4-8(6-9)7-12/h3-6,10H,2H2,1H3,(H,13,14)

InChI Key

PMWZJYCQJVUKOS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC(=C1)C#N)C(=O)O

Origin of Product

United States

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